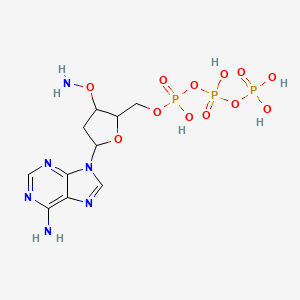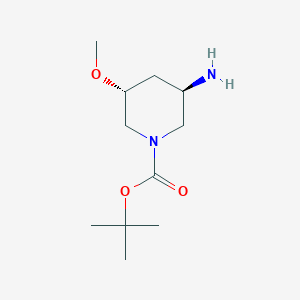
(2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine is an organic compound that features a thiadiazole ring, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 2-ethylhexylamine with a thiadiazole derivative. One common method includes the use of 1,2,3-thiadiazole-4-carboxaldehyde, which reacts with 2-ethylhexylamine under mild conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of more efficient catalysts and solvents that can be easily recycled would be considered to make the process more sustainable.
化学反应分析
Types of Reactions
(2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (Et₃N).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or acyl groups into the molecule.
科学研究应用
Chemistry
In chemistry, (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body. Its thiadiazole ring is known for its antimicrobial, antifungal, and anticancer properties .
Industry
In industry, this compound can be used in the development of new materials, such as polymers with enhanced properties. It may also find applications in agriculture as a component of pesticides or herbicides.
作用机制
The mechanism by which (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine exerts its effects is largely dependent on its interaction with biological targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer activities.
2-Amino-1,3,4-thiadiazole: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.
5-Phenyl-1,3,4-thiadiazole-2-amine: Another compound with notable biological activities, used in medicinal chemistry.
Uniqueness
What sets (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine apart is its specific substitution pattern, which can influence its solubility, stability, and overall biological activity. The presence of the 2-ethylhexyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential and versatility as a chemical compound
属性
分子式 |
C11H21N3S |
|---|---|
分子量 |
227.37 g/mol |
IUPAC 名称 |
2-ethyl-N-(thiadiazol-4-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C11H21N3S/c1-3-5-6-10(4-2)7-12-8-11-9-15-14-13-11/h9-10,12H,3-8H2,1-2H3 |
InChI 键 |
AMBAHJYSXCMABI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNCC1=CSN=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)



![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)

![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)


![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)


